molecular formula C9H11ClO3 B1668841 Chlorphenesin CAS No. 104-29-0

Chlorphenesin

Cat. No. B1668841
CAS RN: 104-29-0
M. Wt: 202.63 g/mol
InChI Key: MXOAEAUPQDYUQM-UHFFFAOYSA-N
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Description

Chlorphenesin is a phenol ether used to treat painful muscular conditions . It works by blocking nerve impulses (or pain sensations) that are sent to your brain . It is used, along with rest and physical therapy, to treat injuries and other painful muscular conditions . Chlorphenesin is not commercially available in the United States .


Synthesis Analysis

Chlorphenesin is synthesized by condensing equimolar amounts of p-chlorophenol and glycidol in the presence of a tertiary amine or a quaternary ammonium salt as a catalyst .


Molecular Structure Analysis

The molecular formula of Chlorphenesin is C9H11ClO3 . The molecular weight is 202.63 . The IUPAC Standard InChI is InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2 .


Chemical Reactions Analysis

Chlorphenesin is a preservative that is used as an analytical agent in vivo to determine chemical stability and to maintain the pH of a solution . It has been shown to be stable in human serum at a concentration of 0.1% (w/v) .


Physical And Chemical Properties Analysis

Chlorphenesin exists in the form of white, crystalline powder . It is soluble in 200 parts water and in 5 parts alcohol (95%); soluble in ether; slightly soluble in fixed oils . The melting range is 78°C to 81°C .

Scientific Research Applications

Analgesic Efficacy

Chlorphenesin carbamate, structurally related to mephenesin and a new skeletal muscle relaxant, has been studied for its analgesic efficacy. Trials involving patients with painful conditions associated with muscle spasm, primarily arthritis, reported its effectiveness in relieving pain. A study aimed to determine if chlorphenesin possesses analgesic activity independent of its muscle-relaxant property by evaluating its effects in patients with postepisiotomy pain. The study compared doses of chlorphenesin and its combination with acetylsalicylic acid to a placebo (Bloomfield, Gaffney, & Howett, 1967).

Safety in Cosmetics

Chlorphenesin functions as a biocide in cosmetics, used at concentrations up to 0.32% in rinse-off products and 0.3% in leave-on products. The Cosmetic Ingredient Review Expert Panel noted that chlorphenesin was well absorbed when applied to rat skin; however, an absence of toxicity minimized any safety concern. The Panel concluded that chlorphenesin is safe in the present practices of use and concentration (Johnson et al., 2014).

Emulgel Formulation

A study developed an emulgel formulation of chlorphenesin using hydroxypropylmethyl cellulose and Carbopol 934. The research investigated the influence of gelling agent type and concentration of both the oil phase and emulsifying agent on drug release from the emulgels. The emulgels exhibited higher drug release and antifungal activity than the chlorphenesin powder, suggesting a promising formula for antifungal applications (Mohamed, 2004).

Photodegradation and Ecotoxicity

Chlorphenesin, used as a preservative in cosmetic products, was subject to photolysis experiments in aqueous solution and cream. The study characterized three by-products resulting from the direct UV-visible photodegradation of chlorphenesin. In vitro tests on Vibrio fischeri bacteria showed increased ecotoxicity with increasing irradiation time. This research highlights the environmental impact of chlorphenesin degradation in cosmetic products (Ben Ouaghrem et al., 2021).

Localized Hemolysis in Gel Assay

A study on chlorphenesin's effect on localized hemolysis in gel assay found that chlorphenesin significantly reduced the number of hemolytic plaques. The research suggests chlorphenesin's potential impact on antibody-forming cells and its role in immune responses (Fukui, Berger, Chandlee, & Goldenbaum, 1968).

Antigen-Associated Immunosuppressant

Chlorphenesin, when injected with bacterial antigens, inhibits the antibody response in rabbits. This immunosuppression requires pre-incubation of chlorphenesin and antigen, indicating its role as an antigen-associated immunosuppressant. The study provides insights into the mechanism of chlorphenesin's immunosuppressive effects, offering potential applications in immune response modulation (Whang & Neter, 1970).

Antineoplastic Activity

Research on chlorphenesin showed antineoplastic activity in various experimental tumor systems, including virus-induced murine leukemias and several transplantable tumors. The drug's therapeutic activity was most evident in neoplasias with a protracted course, suggesting its potential in enhancing cell-mediated immune responses. Preliminary clinical trials indicate its value in treating squamous cell carcinoma of the skin (Spencer, Runser, Berger, Tarnowski, & Mathé, 1972).

Metabolite Profile Analysis

A study analyzed the urinary metabolite profile of chlorphenesin after dermal application in sunscreen. It identified characteristic urinary metabolites like chlorphenesin glucuronide and sulfate, and 3-(4-chlorophenoxy)-2-hydroxypropanoic acid. This research aids in distinguishing between chlorphenesin and other compounds in sports drug testing (Rubio et al., 2021).

Antifungal Cream Development

A study aimed to develop an antifungal cream formulation with chlorphenesin for treating fungal infections. The formulation underwent in vitro diffusion and microbiological safety studies, finding it safe and effective for fungal infection treatment (Veena, Kaur, & Kulkarni, 2021).

Safety And Hazards

Chlorphenesin may cause dizziness or drowsiness . Use caution when driving, operating machinery, or performing other hazardous activities . Alcohol may increase drowsiness and dizziness while you are taking Chlorphenesin . Symptoms of a Chlorphenesin overdose include drowsiness and nausea .

properties

IUPAC Name

3-(4-chlorophenoxy)propane-1,2-diol
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InChI

InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MXOAEAUPQDYUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
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DSSTOX Substance ID

DTXSID0049028
Record name Chlorphenesin
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Molecular Weight

202.63 g/mol
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Physical Description

Solid
Record name Chlorphenesin
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Solubility

1.04e+01 g/L
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Mechanism of Action

The mechanism of action of chlorphenesin is not well defined, and its effects are measured mainly by subjective responses. It is known that chlorphenesin acts in the central nervous system (CNS) rather than directly on skeletal muscle.
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Product Name

Chlorphenesin

CAS RN

104-29-0
Record name Chlorphenesin
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Record name CHLORPHENESIN
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Melting Point

86–92, 78 °C
Record name Chlorphenesin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 25.7 g (0.2 mole) of 4-chlorophenol, 18.5 g (0.25 mole) of glycidol and 1 ml of pyridine was stirred and heated at 85°-90° C. overnight. The pot residue was partitioned between ethyl ether and water. The organic layer was washed with water and brine, dried over sodium sulfate, and concentrated to give a gum which crystallized when triturated with petroleum ether (boiling point range, 30°-60° C.). The solid was collected by filtration and recrystallized from isopropyl ether to yield 27.2 g (67%) of off-white solid, mp 73°-75° C. (lit1 mp 77° C.).
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,080
Citations
AA Bredikhin, DV Zakharychev… - Crystal Growth & …, 2021 - ACS Publications
The phase behavior of chiral API Chlorphenesin 1 and its structural analogues 2 and 3 was investigated by DSC and PXRD methods. For the entire family of compounds 1–3, many …
Number of citations: 4 pubs.acs.org
MI Mohamed - The AAPS journal, 2004 - Springer
This study was conducted to develop an emulgel formulation of chlorphenesin (CHL) using 2 types of gelling agents: hydroxypropylmethyl cellulose (HPMC) and Carbopol 934. The …
Number of citations: 351 link.springer.com
FM Berger, GM Fukui, EG Goldenbaum… - The Journal of …, 1969 - journals.aai.org
… The suppressive effect of chlorphenesin was dose-dependent and was also influenced by … present in the chlorphenesin-antigen mixture. Administration of chlorphenesin before or after …
Number of citations: 20 journals.aai.org
J Wang, Y Liu, WR Kam, Y Li, DA Sullivan - Experimental eye research, 2020 - Elsevier
Recently, we discovered that the cosmetic preservatives, benzalkonium chloride and formaldehyde, are especially toxic to human meibomian gland epithelial cells (HMGECs). …
Number of citations: 31 www.sciencedirect.com
M Ben Ouaghrem, S de Vaugelade… - … Journal of Cosmetic …, 2022 - Wiley Online Library
… visible photodegradation of chlorphenesin were characterized by … overall ecotoxicity of chlorphenesin increased with increasing … are always lower than those obtained for chlorphenesin. …
Number of citations: 3 onlinelibrary.wiley.com
GM Fukui, FM Berger, GC Chandlee… - Journal of …, 1968 - Am Soc Microbiol
Chlorphenesin, a simple glycerol ether, when added to Jerne plates greatly reduced the number of hemolytic plaques. This effect appeared to be related to dose, and was clearly …
Number of citations: 10 journals.asm.org
LM Lichtenstein, NF Adkinson - The Journal of Immunology, 1969 - journals.aai.org
… More recently it has been reported that chlorphenesin can block … The action of chlorphenesin on histamine release was … by anti-IgE 3 is inhibited by chlorphenesin in the same range of …
Number of citations: 42 journals.aai.org
J Quan, Q Wu, XF Lin - Polymer, 2007 - Elsevier
… lipophilic chlorphenesin … chlorphenesin vinyl esters was investigated. Then the polymerizable monomers 1-O-vinylsuccinyl-chlorphenesin (OVSC) and 1-O-vinyladipoyl-chlorphenesin (…
Number of citations: 15 www.sciencedirect.com
Y Zhang, J Chen, H Gong, Y Zhou, J Zhang, M Li… - Microchemical …, 2023 - Elsevier
… The chiral chlorphenesin is widely used in cosmetics as preservative in a racemate. In this … of chlorphenesin enantiomers to HepG2 cells was measured by MTT assay. Chlorphenesin …
Number of citations: 1 www.sciencedirect.com
HY Whang, E Neter - Infection and Immunity, 1970 - Am Soc Microbiol
… The immunosuppression is contingent upon incubation of chlorphenesin and antigen in … chlorphenesin should be added to this list. In this study, it has been shown that chlorphenesin …
Number of citations: 14 journals.asm.org

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